molecular formula C8H5NO3S B14065207 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid CAS No. 60249-02-7

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid

Cat. No.: B14065207
CAS No.: 60249-02-7
M. Wt: 195.20 g/mol
InChI Key: LTUVSXWFSWZPLS-UHFFFAOYSA-N
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Description

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system combining a thieno and pyridine moiety, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid typically involves multi-step processes. One common method starts with the nucleophilic aromatic substitution of aniline derivatives, followed by cyclization reactions. For instance, a tandem nucleophilic aromatic substitution/cyclization reaction can be employed to form the core structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include key signaling or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

60249-02-7

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

4-oxo-5H-thieno[3,2-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-7-4-1-2-13-6(4)3-5(9-7)8(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

LTUVSXWFSWZPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)NC(=C2)C(=O)O

Origin of Product

United States

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